molecular formula C4H12ClN3 B7947728 Piperazin-1-amine hydrochloride

Piperazin-1-amine hydrochloride

Cat. No. B7947728
M. Wt: 137.61 g/mol
InChI Key: KTDSJWOYIHBQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H12ClN3 and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazin-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Compounds

    Piperazin-1-amine hydrochloride is used as a starting material or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride (S. Mai, 2005) and 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride (J. Magano et al., 2008).

  • Carbon Dioxide Capture

    In environmental science, Piperazin-1-amine hydrochloride has been studied for its application in carbon dioxide capture. It demonstrates resistance to thermal degradation and oxidation, making it suitable for use in absorption/stripping processes for CO2 capture (S. Freeman et al., 2010).

  • Antibacterial Activity

    Piperazin-1-amine hydrochloride derivatives have been investigated for their antibacterial properties. For example, Terazosin hydrochloride, a derivative of Piperazin-1-amine hydrochloride, has shown promising antibacterial activity (Anshul Kumar et al., 2021).

  • Microwave-Assisted Synthesis

    The compound has been used in microwave-assisted synthesis techniques to produce N-Aryl piperazine hydrochlorides, demonstrating the efficacy of microwave irradiation in accelerating chemical reactions (Jiang Jianhong, 2013).

  • Photo-Induced Electron Transfer

    Piperazin-1-amine hydrochloride-based compounds have been synthesized to study their luminescent properties and photo-induced electron transfer, indicating potential applications in materials science (Jiaan Gan et al., 2003).

  • Pharmacological Research

    Piperazin-1-amine hydrochloride is also relevant in pharmacological research. For instance, it has been used in the synthesis of compounds for psychotropic and cardiovascular actions (L. Korzycka et al., 1986).

  • CO2 Permeation in Membranes

    Piperazine-immobilized polymeric membranes, which include Piperazin-1-amine hydrochloride, have been studied for CO2 capture, demonstrating a mechanism of preferential CO2 permeation (I. Taniguchi et al., 2020).

properties

IUPAC Name

piperazin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.ClH/c5-7-3-1-6-2-4-7;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDSJWOYIHBQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.